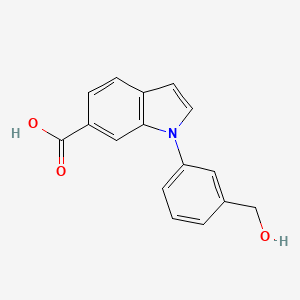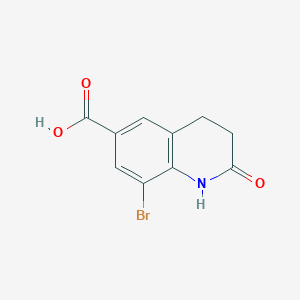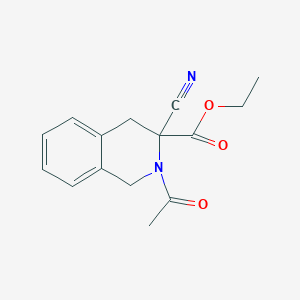![molecular formula C14H10N2O4 B15064917 N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide CAS No. 169613-18-7](/img/structure/B15064917.png)
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is a chemical compound that belongs to the class of pyranoquinolines Pyranoquinolines are known for their diverse biological activities and are often found in natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide typically involves the reaction of 2,4(1H,3H)-quinolinediones with acetylenedicarboxylates in the presence of a catalyst such as triethylamine in ethanol. This reaction yields ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates . Another method involves the microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and catalytic approaches are promising for scaling up the production due to their efficiency and reduced environmental impact .
化学反应分析
Types of Reactions
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the introduced functional groups .
科学研究应用
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用机制
The mechanism of action of N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antiproliferative effects.
相似化合物的比较
Similar Compounds
Pyrano[3,2-c]quinoline-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates: These derivatives also have a quinoline core and are used in similar applications.
Uniqueness
N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide is unique due to its specific acetamide functional group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
169613-18-7 |
|---|---|
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
N-(2,5-dioxo-6H-pyrano[3,2-c]quinolin-3-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-7(17)15-11-6-9-12(20-14(11)19)8-4-2-3-5-10(8)16-13(9)18/h2-6H,1H3,(H,15,17)(H,16,18) |
InChI 键 |
JKTNFBTWPCYHHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3NC2=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


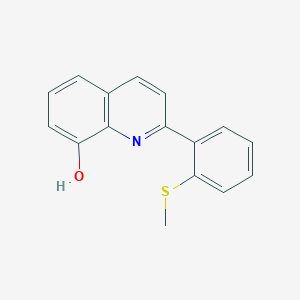
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
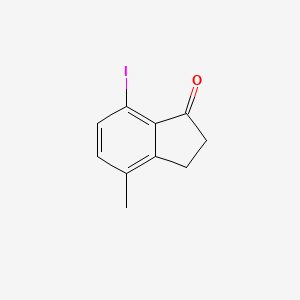
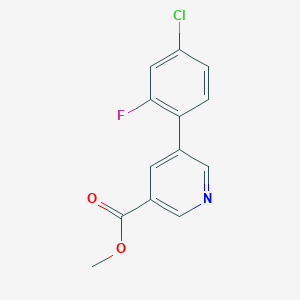
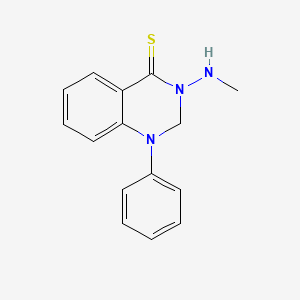
![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)
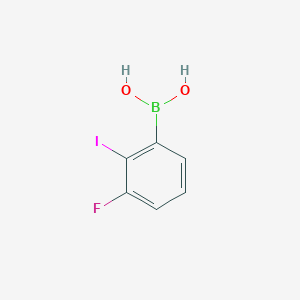
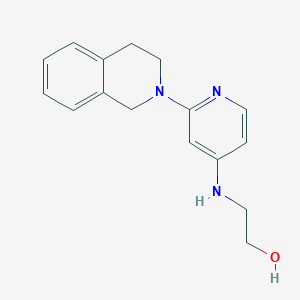
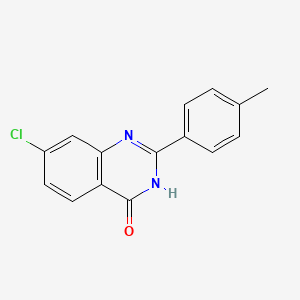
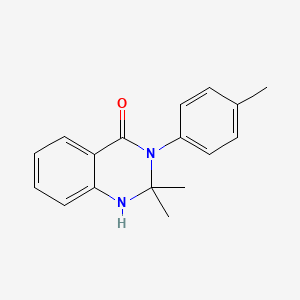
![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)
